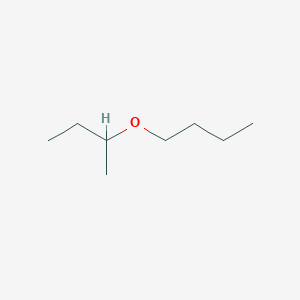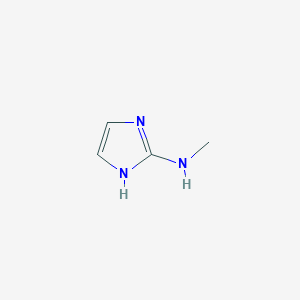
3-(4-フェニルフェニル)プロパン酸
説明
3-(4-Phenylphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids It consists of a propanoic acid moiety attached to a biphenyl structure
科学的研究の応用
3-(4-Phenylphenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of drugs and therapeutic agents.
Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
Target of Action
3-(4-Phenylphenyl)propanoic acid is a derivative of phenylpropanoic acids Phenylpropanoic acids are known to interact with various enzymes and receptors in the body .
Mode of Action
Phenylpropanoic acids, in general, are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
It’s worth noting that phenylpropanoic acids are involved in various metabolic pathways . For instance, 3-phenylpropionic acid, a related compound, has been found to promote intestinal epithelial barrier function via AhR signaling and promote myotube hypertrophy via Foxo3/NAD+ signaling .
Pharmacokinetics
Phenylpropanoic acids generally have moderately short initial half-lives of 2–5 hours . They undergo metabolism and are eliminated from the body through various routes .
Result of Action
Phenylpropanoic acids, in general, are known to have various effects on the body, including anti-inflammatory, analgesic, and antipyretic effects .
生化学分析
Biochemical Properties
3-(4-Phenylphenyl)propanoic acid is involved in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to enhance the intestinal epithelial barrier function by activating the aryl hydrocarbon receptor (AhR) signaling .
Cellular Effects
3-(4-Phenylphenyl)propanoic acid has significant effects on various types of cells and cellular processes . It promotes the intestinal epithelial barrier function and has been shown to have beneficial effects on muscle mass increase and myotubes hypertrophy .
Molecular Mechanism
The molecular mechanism of 3-(4-Phenylphenyl)propanoic acid involves its interaction with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of 3-(4-Phenylphenyl)propanoic acid change over time in laboratory settings . It has been shown to significantly reduce cellular lipid accumulation and inhibit foam cell formation .
Dosage Effects in Animal Models
The effects of 3-(4-Phenylphenyl)propanoic acid vary with different dosages in animal models
Metabolic Pathways
3-(4-Phenylphenyl)propanoic acid is involved in metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylphenyl)propanoic acid typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from bromobenzene and magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with 4-bromobenzophenone to form 4-phenylphenylmagnesium bromide.
Carboxylation: The resulting compound undergoes carboxylation with carbon dioxide to yield 3-(4-Phenylphenyl)propanoic acid.
Industrial Production Methods: Industrial production of 3-(4-Phenylphenyl)propanoic acid may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: 3-(4-Phenylphenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
類似化合物との比較
3-Phenylpropanoic Acid: A simpler analog with a single phenyl ring.
4-Phenylbutanoic Acid: Another analog with an extended carbon chain.
Biphenyl-4-carboxylic Acid: A compound with a carboxylic acid group directly attached to the biphenyl structure.
Uniqueness: 3-(4-Phenylphenyl)propanoic acid is unique due to its specific biphenyl structure combined with a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFHRQWYCXYYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189445 | |
| Record name | 2(4-Biphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35888-99-4 | |
| Record name | 2(4-Biphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(4-Biphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-biphenylyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)


![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)



